2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid
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Overview
Description
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is a compound that features a trifluoromethyl group attached to a benzyl ether, which is further connected to a nicotinic acid moiety
Mechanism of Action
Target of Action
It is known that this compound is a useful synthetic intermediate . It can be used to prepare pyridine carboxamides, which act as inhibitors of the HCV NS5B polymerase .
Mode of Action
It is known that the compound can be used to synthesize pyridine carboxamides, which inhibit the hcv ns5b polymerase . This suggests that the compound may interact with its targets by binding to them and inhibiting their function.
Biochemical Pathways
Given its potential use in the synthesis of hcv ns5b polymerase inhibitors , it may be involved in the viral replication pathway of Hepatitis C.
Result of Action
As a potential precursor to hcv ns5b polymerase inhibitors , it may contribute to the inhibition of viral replication in Hepatitis C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with nicotinic acid . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of phenols or alcohols.
Scientific Research Applications
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is unique due to the presence of both the trifluoromethyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and potential receptor interactions set it apart from other similar compounds .
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-21-12-11(13(19)20)2-1-7-18-12/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGHOCPOHFNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-99-2 |
Source
|
Record name | 2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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